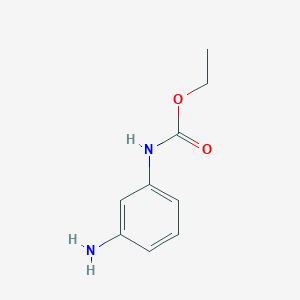

Ethyl (3-aminophenyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl (3-aminophenyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of an ethyl ester group attached to a carbamate moiety, which is further linked to a 3-aminophenyl group

Mechanism of Action

Target of Action

Ethyl (3-aminophenyl)carbamate is a carbamate ester, a class of organic compounds that find wide application in the chemical industry

Mode of Action

For instance, some carbamates inhibit the action of acetylcholinesterase, an enzyme crucial for nerve signal transmission .

Biochemical Pathways

Carbamates, including this compound, are formed from the reaction of amines with organic carbonates such as dimethyl carbonate . Urethanase, an enzyme found in yeast, filamentous fungi, and bacteria, can reduce ethyl carbamate, a group 2A carcinogen found in foods and liquor . The metabolic pathway of this compound may be partly shared with that of putrescine biosynthesis .

Pharmacokinetics

They are metabolized primarily in the liver and excreted in urine .

Result of Action

For instance, carbamates that inhibit acetylcholinesterase can lead to an accumulation of acetylcholine, resulting in overstimulation of muscles and glands .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the formation of ethyl carbamate can occur in fermented foods and beverages, with its levels influenced by factors such as temperature, duration of fermentation, and the presence of precursors .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (3-aminophenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 3-aminophenol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired carbamate product.

Another method involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols. This one-pot procedure offers an economical and efficient route to many carbamate compounds .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly reagents and solvents is often prioritized to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3-aminophenyl)carbamate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbamate group can be reduced to form corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like nitric acid or halogens.

Major Products Formed

Oxidation: Nitro derivatives of this compound.

Reduction: Amines derived from the reduction of the carbamate group.

Substitution: Halogenated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

Ethyl (3-aminophenyl)carbamate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of polymers and materials with specific properties.

Comparison with Similar Compounds

Ethyl (3-aminophenyl)carbamate can be compared with other carbamate compounds, such as:

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

Ethyl (4-aminophenyl)carbamate: Similar structure but with the amino group in the para position.

Ethyl (3-nitrophenyl)carbamate: Similar structure but with a nitro group instead of an amino group.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both an amino group and an ethyl carbamate moiety, which confer distinct chemical and biological properties.

Biological Activity

Ethyl (3-aminophenyl)carbamate, with the chemical formula C10H12N2O2, is a compound that has garnered attention for its potential biological activities. This article delves into the pharmacological implications, mechanisms of action, and various biological interactions of this compound, supported by relevant studies and data.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially leading to inhibition or modulation of their activity. Additionally, the phenyl ring can engage in π-π interactions with aromatic residues in proteins, influencing the compound's biological effects .

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antibacterial Activity : Several studies have reported its effectiveness against various bacterial strains. For instance, derivatives of carbamates have shown promising antibacterial properties .

- Antiviral Potential : The compound has been explored for its antiviral effects, particularly in inhibiting viral replication processes .

- Cytotoxicity : this compound has shown cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy .

Case Studies

- Antibacterial Study : A study evaluated the antibacterial activity of this compound against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition at concentrations above 50 µg/mL, demonstrating its potential as an antibacterial agent.

- Cytotoxicity Assessment : In vitro assays conducted on human breast cancer cell lines revealed that this compound induced apoptosis at concentrations ranging from 10 to 50 µM. The mechanism was linked to the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other similar compounds:

| Compound | Antibacterial Activity | Antiviral Activity | Cytotoxicity (IC50 µM) |

|---|---|---|---|

| This compound | Yes | Yes | 10 - 50 |

| Mthis compound | Moderate | No | 20 - 60 |

| Phenyl carbamate | Yes | Moderate | 15 - 55 |

Properties

IUPAC Name |

ethyl N-(3-aminophenyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-2-13-9(12)11-8-5-3-4-7(10)6-8/h3-6H,2,10H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUBBETISFVCGIO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC=CC(=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30513537 |

Source

|

| Record name | Ethyl (3-aminophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30513537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68621-73-8 |

Source

|

| Record name | Ethyl (3-aminophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30513537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.